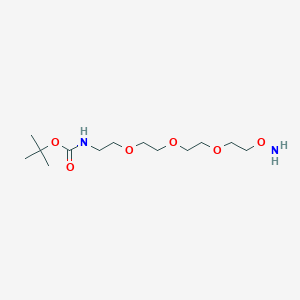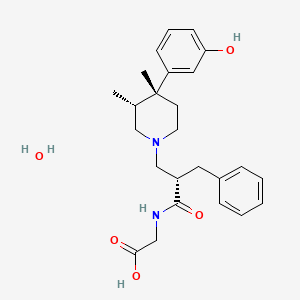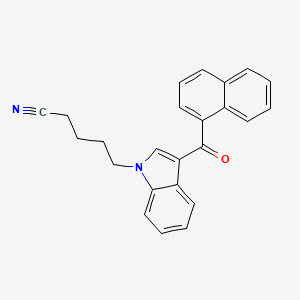
Aminooxy-PEG3-NH-Boc
Übersicht
Beschreibung
Aminooxy-PEG3-NH-Boc is a PEG derivative containing an aminooxy group and a Boc protected amine group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The protected amine can be deprotected by acidic conditions .
Molecular Structure Analysis
The molecular formula of this compound is C13H28N2O6 . It has a molecular weight of 308.4 g/mol .
Chemical Reactions Analysis
The aminooxy group in this compound can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.4 g/mol . The compound should be stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Antikörper-Wirkstoff-Konjugate (ADCs)
Aminooxy-PEG3-NH-Boc wird bei der Entwicklung von ADCs eingesetzt, die gezielte Krebstherapien sind. Die Verbindung dient als Linker, der ein zytotoxisches Medikament an einen Antikörper bindet, der spezifisch für Krebszellen ist. Die Aminooxygruppe reagiert mit Aldehyden zu stabilen Oximgruppen, wodurch sichergestellt wird, dass das Medikament erst dann freigesetzt wird, wenn es das krebsartige Gewebe erreicht {svg_1}.
Arzneimittel-Abgabesysteme
In der Arzneimittelverabreichung verbessert this compound die Löslichkeit und Stabilität von Therapeutika. Sein hydrophiler PEG-Spacer ermöglicht eine erhöhte Löslichkeit in wässrigen Medien, was für eine effiziente Arzneimittelverabreichung entscheidend ist. Die Reaktivität des Linkers mit Aldehyden wird genutzt, um Arzneimittel an Träger wie Nanopartikel zu binden {svg_2}.
Diagnostische Assays
Diese Verbindung wird in diagnostischen Assays verwendet, bei denen sie Biomarker an Nachweismittel bindet. Die Bildung von Oximgruppen oder Hydroxylaminbindungen ermöglicht die Anbindung von Fluoreszenzmarkierungen oder anderen Signalmolekülen an die Biomarker, was die Visualisierung und den Nachweis von Krankheiten unterstützt {svg_3}.
Biomolekulare Technik
This compound spielt eine Rolle in der biomolekularen Technik, indem es die Modifikation von Proteinen und Peptiden erleichtert. Es ermöglicht die Konjugation verschiedener funktioneller Gruppen an Biomoleküle, was für die Herstellung von gentechnisch veränderten Proteinen mit neuen Eigenschaften oder Funktionen unerlässlich ist {svg_4}.
PROTAC-Entwicklung
Im Bereich der gezielten Proteindegradation wird this compound zur Herstellung von PROTACs (Proteolysis Targeting Chimeras) verwendet. Der Linker verbindet einen Liganden für das Zielprotein mit einem Liganden für eine E3-Ubiquitin-Ligase, was zum Abbau des Zielproteins führt {svg_5}.
Medizinische Chemie
In der medizinisch-chemischen Forschung ist this compound ein wertvolles Werkzeug für die Synthese neuartiger Verbindungen. Seine Fähigkeit, Aminooxy-Funktionalität in Moleküle einzuführen, ist entscheidend für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen {svg_6}.
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-4-5-17-6-7-18-8-9-19-10-11-20-14/h4-11,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWKJDBLNWPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142008 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2062663-65-2 | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2-azatridecanoic acid, 13-(aminooxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)


![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)



![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)


![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)